N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-methylpropanamide
Description
The compound N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-methylpropanamide is a pyrrole derivative featuring a 4-methoxyphenylsulfonyl group at position 3, dimethyl substituents at positions 4 and 5, a propenyl group at the pyrrole nitrogen (N1), and a 2-methylpropanamide moiety at position 2.
The synthesis of such compounds typically involves multi-step routes, including nucleophilic substitutions, sulfonylation, and amidation. For instance, outlines a protocol for sulfanylpropanamide synthesis using hydrazine hydrate and CS₂/KOH under reflux, which may parallel steps in the target compound’s preparation . Structural characterization of similar molecules often employs X-ray crystallography refined via SHELXL () and visualized using ORTEP (), ensuring accurate determination of bond angles and substituent orientations .
Properties
Molecular Formula |
C20H26N2O4S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C20H26N2O4S/c1-7-12-22-15(5)14(4)18(19(22)21-20(23)13(2)3)27(24,25)17-10-8-16(26-6)9-11-17/h7-11,13H,1,12H2,2-6H3,(H,21,23) |
InChI Key |
NJTORAAUXVTBDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C(C)C)CC=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-methylpropanamide typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzenesulfonyl chloride, 4,5-dimethyl-1H-pyrrole, and 2-methylpropanamide. The synthesis may proceed through the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The pyrrole ring undergoes substitution reactions to introduce the 4-methoxyphenylsulfonyl group and the prop-2-en-1-yl group.
Amidation: The final step involves the reaction of the substituted pyrrole with 2-methylpropanamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its chemical properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study biological pathways and mechanisms, particularly those involving sulfonyl and pyrrole groups.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-methylpropanamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of signal transducer and activator of transcription 3 (STAT3), thereby modulating inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its pyrrole core, which distinguishes it from related heterocycles like thiophenes or pyrimidines. Below is a comparative analysis with key analogs:
Crystallographic Insights
- The target compound’s crystal structure would likely exhibit planar pyrrole geometry, with the sulfonyl group adopting a perpendicular orientation to minimize steric clash, as seen in SHELXL-refined structures () .
- In contrast, the thieno-pyrrole in displays a fused-ring system with restricted rotation, influencing its binding pocket interactions .
Biological Activity
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-methylpropanamide is a complex organic compound that exhibits a variety of biological activities. Its unique structural features, including a pyrrole ring and a sulfonamide group, suggest significant potential for medicinal applications. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 424.5 g/mol. The compound's structure includes:
- Pyrrole Ring : A five-membered heterocyclic structure known for its biological activity.
- Sulfonamide Group : Contributes to antibacterial properties.
- Aromatic Substituents : Enhance interaction with biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or proliferation.
- Receptor Modulation : It can interact with cellular receptors, altering signal transduction pathways.
- Gene Expression Regulation : The compound may influence the expression of genes involved in disease processes.
Antibacterial Activity
Numerous studies have evaluated the antibacterial efficacy of this compound against various pathogens. The following table summarizes findings from selected studies:
The compound has shown promising results against multi-drug resistant strains, indicating its potential as an alternative therapeutic agent in treating infections caused by resistant bacteria.
Antitumor Activity
Research has also suggested that this compound exhibits antitumor properties. For instance, in vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of cell proliferation:
| Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15 µM | Induction of apoptosis via caspase activation |
| HeLa (cervical cancer) | 20 µM | Cell cycle arrest at G2/M phase |
These findings highlight the compound's potential utility in cancer therapy.
Case Study 1: Antibacterial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and tested their antibacterial activity against ESKAPE pathogens. The results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting avenues for further optimization and development.
Case Study 2: Antitumor Potential
A recent investigation published in Cancer Research explored the antitumor effects of this compound on human breast cancer cells. The study found that treatment led to significant reductions in cell viability and tumor growth in xenograft models, underscoring its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
